p-Nitrophenyl palmitate

Enzymology Lipase assay Substrate specificity

p-Nitrophenyl palmitate (C16) is the definitive chromogenic substrate for lipase/esterase activity assays. Unlike short-chain esters (C2–C8), its C16 chain requires micellar presentation (Triton X-100) for interfacial activation, accurately modeling physiological lipase kinetics. Validated assays at 405 nm demonstrate high linearity (R²=0.9964) in milk and industrial QC. Compatible with organic solvents (n-heptane, hexane) for biocatalysis research. ≥98% purity.

Molecular Formula C22H35NO4
Molecular Weight 377.5 g/mol
CAS No. 1492-30-4
Cat. No. B072703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Nitrophenyl palmitate
CAS1492-30-4
Synonyms4-nitrophenyl palmitate
para-nitrophenyl palmitate
Molecular FormulaC22H35NO4
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(24)27-21-18-16-20(17-19-21)23(25)26/h16-19H,2-15H2,1H3
InChIKeyLVZSQWIWCANHPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Nitrophenyl Palmitate (pNPP, CAS 1492-30-4): Technical Overview for Lipase Substrate Procurement


p-Nitrophenyl palmitate (CAS 1492-30-4, C22H35NO4, MW 377.52) is a chromogenic fatty acid ester composed of a C16 saturated palmitate chain esterified to a p-nitrophenol group [1]. It is a pale yellow crystalline solid with a melting point of 65–66 °C, insoluble in water but soluble in organic solvents including DMF, chloroform, ethanol, and methanol . Enzymatic hydrolysis of the ester bond by lipases or esterases releases p-nitrophenol, a yellow chromophore detectable spectrophotometrically at 405–410 nm [1]. This compound is widely employed as a substrate for the colorimetric determination of lipase and esterase activity across academic, industrial, and clinical research settings .

Why Generic Substitution of p-Nitrophenyl Palmitate (pNPP, CAS 1492-30-4) with Shorter-Chain p-Nitrophenyl Esters Compromises Experimental Validity


Lipases and esterases exhibit pronounced chain-length specificity, meaning the catalytic turnover of p-nitrophenyl esters is highly dependent on the fatty acyl chain length. Substituting p-nitrophenyl palmitate (C16) with shorter-chain analogs such as p-nitrophenyl acetate (C2) or butyrate (C4) cannot be done without fundamentally altering the enzyme–substrate interaction being measured. Data from multiple enzyme systems demonstrate that the relative activity across chain lengths varies by orders of magnitude, and in some cases, enzymes that are active on C16 show no detectable activity on short-chain substrates, while other enzymes fail to hydrolyze C16 entirely [1][2]. Furthermore, the physicochemical state of the substrate differs: short-chain esters (C2–C8) are water-soluble and report on esterase-like activity in homogeneous solution, whereas C16 requires micellar or interfacial presentation (e.g., with Triton X-100) to model physiologically relevant lipase action at lipid–water interfaces [3]. Substitution therefore invalidates comparative studies and obscures the true substrate specificity of the enzyme under investigation.

Quantitative Differentiation of p-Nitrophenyl Palmitate (pNPP, CAS 1492-30-4): Comparative Evidence for Procurement Decisions


Chain-Length Specificity Comparison: pNPP (C16) vs. Short-Chain p-Nitrophenyl Esters for Lipase Activity Profiling

For RcLipase, specific activity on p-nitrophenyl palmitate (C16) was 421.2 ± 5.32 U/mL, representing a 10-fold increase over p-nitrophenyl acetate (C2, 42.06 ± 1.45 U/mL) and a 1.33-fold increase over p-nitrophenyl myristate (C14, 328.5 ± 2.88 U/mL) [1]. In contrast, recombinant EstPS1 showed zero detectable activity on pNPP (C16) and p-nitrophenyl myristate (C14), while exhibiting high activity on p-nitrophenyl acetate (C2, 278 ± 21 μmol/min/mg) and butyrate (C4, 425 ± 6 μmol/min/mg) [2].

Enzymology Lipase assay Substrate specificity

pNPP (C16) as the Optimal Long-Chain Substrate for Engineered Lipase Variants in Directed Evolution

A variant (BL1) of Streptomyces aureofaciens bromoperoxidase A2 engineered for lipase activity showed 7.0-fold higher hydrolytic activity toward p-nitrophenyl palmitate (C16) compared to p-nitrophenyl acetate (C2). After two rounds of directed evolution, the best mutant (BL1-2-E8-plusI) achieved a 40-fold improvement in hydrolytic activity toward pNPP relative to the parent BL1 [1].

Directed evolution Protein engineering Biocatalysis

Method Validation and Reproducibility: pNPP-Based Lipase Assay in Food Quality Control

A validated p-nitrophenyl palmitate-based spectrophotometric method for detecting lipase activity in milk at 405 nm achieved a correlation coefficient (R²) of 0.9964, recovery rates of 64%–69%, precision of 5.47%–6.72%, and a relative standard deviation (RSD) of 4.83% [1]. Comparative testing with two commercial lipase detection kits confirmed consistent enzyme activity trends across different lipase-containing samples, demonstrating method accuracy and simplicity [1].

Food microbiology Quality control Method validation

Analytical Sensitivity Comparison: pNPP-Based Fluorescence Assay vs. Standard Colorimetric Detection

A fluorescence method using p-nitrophenyl palmitate as substrate coupled with glutathione-modified gold nanoclusters (AuNCs) and the inner filter effect of p-nitrophenol achieved a detection limit of 1.3 U/L (S/N = 3) for lipase activity, with a linear range of 5.6–196 U/L and r² = 0.9978 [1]. This compares favorably to a continuous esterase assay using pNPP which achieved a detection sensitivity of 0.02 mU/mL [2].

Fluorescence detection Analytical chemistry Biosensing

Non-Aqueous Media Compatibility: pNPP Hydrolysis in Organic Solvents for Biocatalysis Research

p-Nitrophenyl palmitate hydrolysis in n-heptane by Pseudomonas cepacia lipase can be measured spectrophotometrically after extraction of liberated p-nitrophenol into an alkaline aqueous phase [1]. Additionally, a transesterification-based assay using pNPP with ethanol in n-heptane achieved best conversion yields at 40 °C, with hexane and isooctane also proving useful solvents [2]. This organic-phase compatibility is not shared by water-soluble short-chain p-nitrophenyl esters such as acetate or butyrate, which are unsuitable for modeling lipase activity in non-aqueous biocatalytic systems.

Biocatalysis Non-aqueous enzymology Biodiesel

Interfacial Lipase Kinetics: pNPP in Triton X-100 Mixed Micelles for Physiologically Relevant Lipase Characterization

p-Nitrophenyl palmitate incorporated at a few mol % into Triton X-100 mixed micelles serves as a substrate for bovine milk lipoprotein lipase, enabling determination of interfacial kinetic parameters (Km, Vmax, kcat, kcat/Km) [1]. Kinetic analysis of pNPP hydrolysis in Triton X-100 mixed micelles by Candida rugosa lipase followed Michaelis–Menten behavior under three experimental conditions (varying substrate mole fraction, bulk substrate concentration, and surfactant concentration), consistent with the Verger interfacial activation model [2]. Short-chain esters (C2–C4) are water-soluble and do not require micellar presentation, failing to recapitulate the interfacial activation mechanism characteristic of true lipases.

Interfacial enzymology Lipoprotein lipase Kinetic modeling

Optimal Research and Industrial Applications for p-Nitrophenyl Palmitate (pNPP, CAS 1492-30-4) Based on Differentiated Evidence


Characterization of Long-Chain Fatty Acyl Specificity in Novel and Engineered Lipases

For lipases exhibiting preferential activity toward long-chain fatty acid esters (C14–C18), pNPP (C16) provides the optimal chromogenic substrate for activity profiling and kinetic characterization. Evidence demonstrates that RcLipase shows a 10-fold higher specific activity on pNPP (421.2 U/mL) compared to p-nitrophenyl acetate (42.06 U/mL) [1]. Similarly, engineered lipase variants derived from bromoperoxidase A2 exhibit 7.0-fold enhanced activity on pNPP relative to short-chain substrates, with directed evolution yielding an additional 40-fold improvement [2].

Validated Quality Control Lipase Detection in Dairy and Food Matrices

A validated pNPP-based spectrophotometric method at 405 nm enables accurate and reproducible detection of lipase activity in milk, with established performance metrics including R² = 0.9964, recovery of 64–69%, precision of 5.47–6.72%, and RSD of 4.83% [1]. The method has been cross-validated against two commercial lipase detection kits, demonstrating consistent enzyme activity trends and suitability for routine industrial quality control applications in the dairy and broader food industry [1].

Non-Aqueous Biocatalysis Screening for Biodiesel and Ester Synthesis Research

pNPP enables characterization of lipase activity in organic solvents such as n-heptane, hexane, and isooctane, with hydrolysis rates measurable via spectrophotometry after alkaline extraction of liberated p-nitrophenol [1]. Modified pNPP assays also support evaluation of lipase synthetic (transesterification) activity with ethanol, with optimal conversion at 40 °C in n-heptane [2]. This organic-phase compatibility is not achievable with water-soluble short-chain p-nitrophenyl esters, making pNPP the essential substrate for biocatalysis research relevant to biodiesel production, ester synthesis, and non-aqueous enzyme engineering [1][2].

Interfacial Lipase Kinetics and Mechanism Studies in Micellar Systems

pNPP incorporated into Triton X-100 mixed micelles enables the determination of interfacial kinetic parameters (Km, Vmax, kcat, kcat/Km) for true lipases that require interfacial activation at lipid–water interfaces [1]. The kinetic behavior of pNPP hydrolysis in Triton X-100 micelles by Candida rugosa lipase follows Michaelis–Menten kinetics consistent with the Verger interfacial activation model [2]. This application is essential for fundamental enzymology research on lipoprotein lipase, pancreatic lipase, and other interfacial enzymes where water-soluble short-chain p-nitrophenyl esters cannot recapitulate physiologically relevant catalytic mechanisms [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-Nitrophenyl palmitate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.